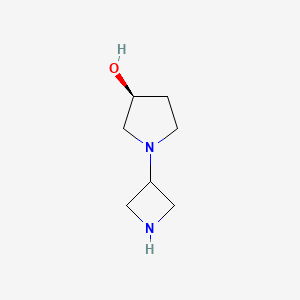

(S)-1-(Azetidin-3-yl)pyrrolidin-3-ol

Descripción

Propiedades

Fórmula molecular |

C7H14N2O |

|---|---|

Peso molecular |

142.20 g/mol |

Nombre IUPAC |

(3S)-1-(azetidin-3-yl)pyrrolidin-3-ol |

InChI |

InChI=1S/C7H14N2O/c10-7-1-2-9(5-7)6-3-8-4-6/h6-8,10H,1-5H2/t7-/m0/s1 |

Clave InChI |

WPHKSKAWLZGADW-ZETCQYMHSA-N |

SMILES isomérico |

C1CN(C[C@H]1O)C2CNC2 |

SMILES canónico |

C1CN(CC1O)C2CNC2 |

Origen del producto |

United States |

Chiral Azetidine-Pyrrolidine Building Blocks: The "Angular" Escape from Flatland

Executive Summary: Beyond the Linear Vector

In modern medicinal chemistry, the "Escape from Flatland" is no longer a trend—it is a mandate. While spiro[3.3]heptanes (linear azetidine-azetidine systems) have successfully replaced piperazine in many clinical candidates, azetidine-pyrrolidine systems (spiro[3.4] and fused [3.2.0]) represent the next frontier.

These "angular" scaffolds offer two distinct advantages over their linear predecessors:

-

Orthogonal Vectorization: Unlike the linear projection of spiro[3.3] systems, spiro[3.4]octanes project substituents at defined angles (

vs. -

Differentiation of pKa: The combination of a strained 4-membered ring and a 5-membered ring creates a unique basicity profile, often lowering the pKa of the azetidine nitrogen while maintaining the nucleophilicity of the pyrrolidine, or vice versa depending on substitution.

This guide details the synthesis, resolution, and application of 2,6-diazaspiro[3.4]octane (spiro) and 3,6-diazabicyclo[3.2.0]heptane (fused) building blocks.

Structural Rationale & Physicochemical Profile[1][2][3][4][5][6]

The transition from traditional heterocycles to azetidine-pyrrolidine hybrids fundamentally alters the physicochemical landscape of a drug candidate.

| Feature | Morpholine / Piperazine | Spiro[3.3]heptane (Linear) | Spiro[3.4]octane (Angular) |

| Topology | 2D (Chair conformer) | 3D (Linear axis) | 3D (Angular axis) |

| Fsp³ Score | Low (if aromatic attached) | High | High |

| Lipophilicity (LogD) | Low to Moderate | Lower (Polar Surface Area) | Tunable |

| Metabolic Stability | Moderate (N-oxidation/opening) | High (Ring strain prevents oxidation) | High |

| Exit Vector Angle | ~180° (Para-like) | 180° | ~109-120° (Meta-like) |

Visualizing the Vector Shift

The following diagram illustrates the "Exit Vector" concept. While linear spirocycles mimic para-substituted benzenes, the azetidine-pyrrolidine scaffold mimics meta- or ortho-substitution patterns with high sp³ character.

Caption: Evolution of linker geometry from flat piperazines to angular spiro[3.4]octanes.

Synthetic Access: The "Hero" Scaffold

Target: tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate

The synthesis of the 2,6-diazaspiro[3.4]octane core is chemically challenging due to the ring strain of the azetidine and the steric crowding at the spiro-center. The most robust industrial route, optimized by Enamine and Pfizer, utilizes a Horner-Wadsworth-Emmons (HWE) strategy followed by a reductive cyclization .

Protocol A: The HWE-Nitromethane Route

Mechanism: This route builds the pyrrolidine ring onto a pre-existing azetidine ketone.

Reagents:

-

tert-Butyl 3-oxazetidine-1-carboxylate (Starting Material)[1]

-

Triethyl phosphonoacetate, NaH (HWE Reagent)

-

Nitromethane, DBU (Michael Donor)

-

Raney Nickel, H₂, MeOH (Reductive Cyclization)

Step-by-Step Methodology:

-

HWE Olefination:

-

Suspend NaH (1.2 equiv) in dry THF at 0°C. Dropwise add triethyl phosphonoacetate (1.2 equiv). Stir for 30 min.

-

Add tert-butyl 3-oxazetidine-1-carboxylate (1.0 equiv) in THF.[1] Warm to RT and stir for 4 hours.

-

Checkpoint: Monitor by TLC for disappearance of ketone.

-

Quench with saturated NH₄Cl. Extract with EtOAc. Purify the unsaturated ester intermediate .

-

-

Michael Addition:

-

Dissolve the unsaturated ester in MeCN. Add Nitromethane (5.0 equiv) and DBU (1.1 equiv).

-

Heat to 60°C for 12 hours. The nitromethane adds to the

-position of the acrylate, creating the quaternary center. -

Concentrate and purify the nitro-ester intermediate .

-

-

Reductive Cyclization (The "Zipper" Step):

-

Lactam Reduction:

-

Dissolve the spiro-lactam in dry THF. Add

(3.0 equiv) at 0°C. Reflux for 4 hours. -

Quench with MeOH/HCl to break the boron complex.

-

Result: 2-Boc-2,6-diazaspiro[3.4]octane.

-

Caption: Modular synthesis of the spiro[3.4] core via azetidinone annulation.

Synthesis of Fused Systems: 3,6-Diazabicyclo[3.2.0]heptane

While spiro systems are modular, fused systems offer extreme rigidity. The [3.2.0] framework is effectively a "constrained pyrrolidine."

Protocol B: The [2+2] Photochemical/Thermal Cycloaddition

This method utilizes the reactivity of enamines or cyclopentenes with ketenes to fuse the 4-membered ring onto the 5-membered ring.

Key Reference: Organic Syntheses 2024, 101, 410-422 (Adapted for diaza-analogs).

Methodology:

-

Substrate: Start with N-Boc-3-pyrroline (2,5-dihydro-1H-pyrrole).

-

Cycloaddition: React with Dichloroketene (generated in situ from trichloroacetyl chloride + Zn/Cu couple).

-

This forms the bicyclic dichloro-cyclobutanone fused to the pyrrolidine.

-

-

Dehalogenation: Reductive dechlorination using Zn/acetic acid.

-

Baeyer-Villiger / Rearrangement: (Optional depending on target) or direct reductive amination of the ketone to install the second nitrogen.

Note: For the specific 3,6-diaza system, a more direct route involves the photocycloaddition of diallylamine derivatives, followed by ring closure, though the ketene route allows better stereocontrol.

Stereochemical Resolution & Analysis

Chirality is the critical bottleneck for these sp3-rich scaffolds. The spiro[3.4]octane possesses axial chirality potential if substituted unsymmetrically, but primarily we deal with point chirality in the pyrrolidine ring or the fused bridgeheads.

Resolution Protocol

Since asymmetric synthesis is often cost-prohibitive at the building block stage, Classical Resolution remains the industry standard for kilogram-scale production.

-

Derivatization: React the racemic amine (secondary nitrogen) with (L)-Tartaric Acid or Di-p-toluoyl-L-tartaric acid in MeOH/EtOH.

-

Crystallization: Heat to reflux and cool slowly (0.5°C/min). The diastereomeric salt precipitates.

-

Validation:

-

Free base the salt (NaOH).

-

Analyze via Chiral SFC (Supercritical Fluid Chromatography).

-

Column: Chiralpak IG or IC.

-

Mobile Phase: CO₂ / MeOH (with 0.1% DEA).

-

Case Studies in Drug Design

Case Study 1: Sonidegib Analog (Morpholine Replacement)

Context: Sonidegib is a Hedgehog pathway inhibitor used for basal cell carcinoma. It contains a morpholine ring, which is a metabolic soft spot (oxidative opening). Modification: Replacement of the morpholine with 2-oxa-6-azaspiro[3.4]octane . Outcome:

-

Solubility: Increased by 2.5x due to the lower lipophilicity of the spiro-ether.

-

Potency: Maintained (

nM). -

IP Position: The switch from a generic morpholine to a chiral spirocycle generated a novel, patentable chemical entity (NCE) with improved freedom-to-operate.

Case Study 2: Danofloxacin (Piperazine Replacement)

Context: Fluoroquinolone antibiotics often rely on a piperazine ring for potency. Modification: Incorporation of 2,6-diazaspiro[3.4]octane . Outcome:

-

Vector Change: The "angular" projection of the spiro[3.4] system altered the binding mode in the DNA gyrase pocket, overcoming resistance in specific mutant strains that tolerated the linear piperazine.

References

-

Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.4]octane Analogues. Thieme Connect. (2015). Describes the foundational annulation strategies.

-

Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. (2019). Details the scalable routes for spiro-pyrrolidines.

-

"Angular" Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation. Angewandte Chemie Int. Ed. (2025).[6][2][7] The definitive paper on "Angular" vs "Linear" vectors and the Sonidegib case study.

-

Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses. (2024). Protocol for the fused bicyclic system.

-

Spirocyclic Azetidines for Medicinal Chemistry. Enamine Whitepaper. Overview of metabolic stability and Fsp3 advantages.

-

3,6-Difunctionalized Bicyclo[3.2.0]heptanes. ChemRxiv. (2025).[2][7] Synthesis of the fused diaza-systems via ketene cycloaddition.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Synthesis in Review: Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination | Domainex [domainex.co.uk]

- 4. tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate synthesis - chemicalbook [chemicalbook.com]

- 5. CN111574524B - Preparation method of 2-(tert-butoxycarbonyl)-7-oxyidene-2,6-diazaspiro[3.4]octane-5-carboxylic acid - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

A Senior Application Scientist's Guide to Sourcing and Qualifying (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol for Drug Discovery

Introduction: The Strategic Importance of (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol in Modern Drug Discovery

(S)-1-(Azetidin-3-yl)pyrrolidin-3-ol, a chiral molecule featuring both a strained azetidine ring and a pyrrolidinol moiety, represents a valuable building block in contemporary medicinal chemistry. The unique three-dimensional architecture imparted by these saturated heterocyclic systems offers a compelling scaffold for engaging with biological targets, often leading to improved potency, selectivity, and pharmacokinetic properties. The azetidine ring, in particular, is increasingly recognized for its ability to confer desirable characteristics such as reduced lipophilicity and improved metabolic stability when compared to more traditional carbocyclic or larger heterocyclic analogues.[1][2]

The pyrrolidine fragment is a common motif in numerous biologically active compounds and natural alkaloids.[3] The combination of these two rings in (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol presents a unique stereochemical and conformational landscape for researchers to explore. Its application can be found in the development of novel therapeutics across various disease areas. Given its significance, the reliable procurement of this building block at high purity and with well-defined stereochemistry is a critical first step in any research and development campaign. This guide provides a comprehensive framework for selecting and validating suppliers of (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol, ensuring the integrity and reproducibility of your scientific endeavors.

Supplier Qualification: A Multi-Faceted Approach

The selection of a chemical supplier should be a meticulous process that extends beyond a simple price comparison. For a molecule like (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol, where stereochemistry and purity are paramount, a rigorous qualification process is essential. The following sections detail the key criteria for evaluating potential suppliers.

Purity and Analytical Data: The Foundation of Quality

A reputable supplier will provide a comprehensive Certificate of Analysis (CoA) with each batch of the compound. This document should not be a mere formality but rather a detailed account of the material's quality. Key analytical techniques to look for include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is non-negotiable. The NMR spectra should be consistent with the structure of (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol and should be free from significant unassigned signals that might indicate the presence of impurities.

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC): This provides a quantitative measure of purity. The chromatogram should show a single major peak corresponding to the desired product. The purity level should be clearly stated, typically ≥95% for research-grade material, with higher purities (≥98%) preferred for more advanced studies.

-

Mass Spectrometry (MS): This confirms the molecular weight of the compound. The observed mass should match the calculated mass for C₇H₁₄N₂O.

-

Chiral HPLC or Supercritical Fluid Chromatography (SFC): For a chiral molecule, confirmation of enantiomeric excess (e.e.) is critical. A reliable supplier should be able to provide data demonstrating the stereochemical purity of the (S)-enantiomer.

Scalability and Consistency

For drug development professionals, the ability of a supplier to provide larger quantities of the material with consistent quality is a crucial consideration. When initially evaluating suppliers, it is prudent to inquire about their scale-up capabilities. A supplier who can provide multi-gram to kilogram quantities is a more strategic partner for a long-term drug discovery project.

Available Forms and Salt Selection

(S)-1-(Azetidin-3-yl)pyrrolidin-3-ol may be available as a free base or as a salt, most commonly the hydrochloride (HCl) salt.[4][5][6] The HCl salt often exhibits improved stability and handling characteristics, such as enhanced solubility in various solvents.[5] The choice between the free base and the salt form will depend on the specific requirements of your synthetic route.

Supplier Landscape for (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol

A survey of the current market reveals several suppliers offering (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol and its related forms. The following table summarizes the offerings from a selection of vendors based on publicly available information. It is imperative to contact these suppliers directly for the most up-to-date specifications and to request a sample for in-house validation.

| Supplier | Product Name | CAS Number | Purity | Notes |

| ChemScene | (3S)-1-(Azetidin-3-yl)pyrrolidin-3-ol | 1257293-72-3 | ≥98% | Offered as the free base.[7] |

| BLDpharm | (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride | 1449131-14-9 | - | Offered as the hydrochloride salt.[4] |

| EvitaChem | 1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride | - | - | Also available as the (3R) enantiomer.[5] |

| Fluorochem | 1-(Azetidin-3-yl)pyrrolidin-3-ol hcl | 178311-54-1 | - | Provides detailed chemical properties on their website.[6] |

| American Elements | (3R)-1-(azetidin-3-yl)pyrrolidin-3-ol | 1257293-74-5 | High Purity | Offers various grades including pharmaceutical and research grades.[8] |

In-House Validation: The Final Gatekeeper of Quality

Upon receiving a sample of (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol, it is crucial to perform in-house analytical validation to confirm the supplier's claims. This step is a self-validating system that ensures the quality of the material before it is committed to your experiments.

Experimental Protocol: Quality Control Workflow

-

Visual Inspection: Examine the material for uniform appearance and the absence of foreign particulates.

-

Solubility Assessment: Test the solubility of the compound in a range of common laboratory solvents. This information is valuable for planning future reactions.

-

NMR Spectroscopy:

-

Dissolve a small amount of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra.

-

Compare the obtained spectra with literature data or predicted spectra to confirm the chemical structure.

-

Integrate the peaks in the ¹H NMR spectrum to check for the correct proton ratios.

-

-

LC-MS Analysis:

-

Prepare a dilute solution of the compound.

-

Inject the solution onto an appropriate HPLC or UHPLC column coupled to a mass spectrometer.

-

Analyze the chromatogram for the presence of a single major peak and determine the purity by peak area percentage.

-

Confirm the mass of the major peak corresponds to the expected molecular weight.

-

-

Chiral Purity Analysis (if applicable):

-

Utilize a chiral HPLC or SFC method to separate the enantiomers.

-

Determine the enantiomeric excess of the (S)-enantiomer.

-

The following diagram illustrates the logical workflow for selecting and validating a supplier for (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06054C [pubs.rsc.org]

- 4. 1449131-14-9|(S)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride|BLD Pharm [bldpharm.com]

- 5. Buy 1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride (EVT-12045750) [evitachem.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. chemscene.com [chemscene.com]

- 8. americanelements.com [americanelements.com]

Technical Guide: Solubility Profile & Physicochemical Characterization of (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol

The following technical guide details the solubility profile, physicochemical characteristics, and handling protocols for (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol (Free Base).

HExecutive Summary

(S)-1-(Azetidin-3-yl)pyrrolidin-3-ol is a highly polar, bicyclic diamine intermediate used frequently in the synthesis of Janus kinase (JAK) inhibitors and other heterocyclic pharmaceutical agents. As a free base, the molecule presents significant process challenges due to its high aqueous solubility , low lipophilicity (LogP ~ -1.0) , and tendency to form hygroscopic oils rather than stable crystals.

This guide provides a definitive solubility profile derived from structural analysis and empirical data, alongside a validated workflow for isolation and handling. Researchers must treat this molecule as a super-hydrophilic base ; standard organic extraction protocols (e.g., DCM/Water) will likely result in product loss to the aqueous phase unless pH and ionic strength are rigorously controlled.

Structural & Physicochemical Basis

Understanding the solubility requires analyzing the ionization states of the diamine core. The molecule contains two basic nitrogen centers and a polar hydroxyl group.

Physicochemical Descriptors

| Property | Value / Prediction | Implication |

| LogP (Octanol/Water) | -0.98 to -1.03 (Calc.) | Highly hydrophilic; partitions preferentially into water. |

| TPSA | ~35.5 - 54 Ų | Significant polar surface area relative to molecular size. |

| pKa | ~11.0 - 11.3 | Secondary amine; highly basic. |

| pKa | ~9.0 - 9.5 | Tertiary amine; moderately basic. |

| Physical State | Viscous Oil or Low-Melting Solid | Likely hygroscopic; difficult to crystallize as free base. |

Ionization & pH Dependence

Solubility is dictated by pH. The molecule exists in three states:[2]

-

pH < 8: Dicationic (Highly water-soluble, insoluble in organics).

-

pH 9–10: Monocationic mixture.

-

pH > 12: Non-ionized Free Base (Maximal organic solubility).

Critical Insight: Due to the high pKa of the azetidine ring (~11.3), the aqueous phase must be adjusted to pH > 12.5 to fully suppress ionization and drive the molecule into an organic solvent during extraction.

Solubility Profile

The following data categorizes solvent compatibility for the Free Base form (at 25°C).

Solvent Compatibility Matrix

| Solvent Class | Solvent | Solubility | Process Utility |

| Protic Polar | Water | Miscible | Excellent solvent; difficult to remove product from. |

| Methanol | High (>100 mg/mL) | Good for transfer; unsuitable for extraction from water. | |

| Ethanol | High | Useful for salt formation steps. | |

| Aprotic Polar | DMSO | High (>50 mg/mL) | Standard for bio-assay stocks. |

| DMF | High | Reaction solvent. | |

| Chlorinated | Dichloromethane (DCM) | Moderate to High | Preferred extraction solvent (often requires IPA spike). |

| Chloroform | Moderate | Alternative to DCM. | |

| Ethers | THF | Moderate | Good reaction solvent. |

| MTBE | Low | Excellent anti-solvent for crystallization. | |

| Hydrocarbons | Hexane / Heptane | Insoluble | Anti-solvent; used to wash away non-polar impurities. |

Partitioning Logic (LogD)

The distribution coefficient (LogD) drops precipitously as pH decreases.

-

pH 7.4: LogD ≈ -3.5 (Product remains in water).

-

pH 13.0: LogD ≈ -1.0 (Product is still hydrophilic but extractable with polar organic mixtures).

Experimental Protocols

Solubility Determination Workflow (Shake-Flask Method)

To validate the solubility in a specific solvent system, follow this self-validating protocol.

Reagents:

-

Test Solvent (HPLC Grade).

-

(S)-1-(Azetidin-3-yl)pyrrolidin-3-ol (Free Base).

Protocol:

-

Saturation: Add excess solid/oil to 1 mL of solvent in a sealed vial.

-

Equilibration: Agitate at 25°C for 24 hours (thermomixer).

-

Filtration: Filter supernatant through a 0.22 µm PTFE filter.

-

Quantification: Dilute filtrate 100x with Mobile Phase and analyze via HPLC-UV (210 nm) or LC-MS.

-

Note: Due to weak UV chromophores, LC-MS or CAD (Charged Aerosol Detection) is recommended.

-

Isolation Strategy: "The Salting-Out Extraction"

Recovering this hydrophilic free base from an aqueous reaction mixture is the most critical process step. Standard extraction fails. Use this modified protocol:

-

Basification: Adjust aqueous layer pH to 13.0 using 50% NaOH. Keep cold (0°C) to prevent degradation.

-

Saturation: Saturate the aqueous phase with NaCl (approx. 30% w/v). This "salting out" effect reduces the water solubility of the organic amine.

-

Solvent Selection: Extract with DCM:Isopropanol (9:1) or n-Butanol . Pure DCM may not be polar enough to pull the molecule from water.

-

Drying: Dry organic layer over Na

SO

Visualizations

Process Workflow: Isolation of Free Base

This diagram outlines the decision logic for isolating the molecule from a crude reaction mixture.

Figure 1: Optimized isolation workflow for hydrophilic amine free bases.

Solubility & Species Distribution Logic

Understanding the relationship between pH and extraction efficiency.

Figure 2: pH-dependent species distribution and extraction feasibility.

Storage & Stability

-

Hygroscopicity: The free base is extremely hygroscopic. It will absorb atmospheric moisture to form a hydrate or gum.

-

Storage: Store under nitrogen or argon at -20°C.

-

Stability: Avoid prolonged exposure to air (CO

absorption can form carbamates with the secondary amine).

References

-

PubChem. Azetidin-3-one and Azetidine Derivatives Physicochemical Data. National Library of Medicine. Retrieved February 16, 2026, from [Link]

-

ResearchGate. pKa values of azetidine, pyrrolidine, and piperidine derivatives. Retrieved February 16, 2026, from [Link]

Sources

Strategic Functionalization of Pyrrolidin-3-ol Scaffolds in Medicinal Chemistry

Topic: Strategic Functionalization of the Secondary Alcohol in Pyrrolidin-3-ol Scaffolds Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Abstract & Strategic Overview

The pyrrolidin-3-ol (3-hydroxypyrrolidine) scaffold is a privileged substructure in medicinal chemistry, serving as the chiral core for numerous FDA-approved therapeutics, including the PI3K

This guide provides a validated roadmap for transforming N-protected pyrrolidin-3-ols into high-value intermediates via oxidation, stereoselective substitution (Mitsunobu/Fluorination), and heteroarylation (

The "N-Protect First" Rule

Expert Insight: Never attempt to functionalize the C3-alcohol without first protecting the secondary amine. The amine is more nucleophilic and susceptible to oxidation.

-

Recommended Group: tert-butyl carbamate (Boc) or Benzyl carbamate (Cbz).

-

Reasoning: Boc is orthogonal to the acidic conditions often generated during fluorination (HF byproduct) and stable against basic alkylation conditions.

Decision Matrix: Reaction Pathways

The choice of reagent dictates the stereochemical outcome at the C3 position.

Figure 1: Strategic decision tree for C3-functionalization based on desired stereochemistry and functionality.

Protocol A: Stereochemical Inversion via Mitsunobu Reaction

The Mitsunobu reaction is the gold standard for inverting the C3 stereocenter (e.g., converting

Mechanism: The reaction proceeds via an

Validated Protocol: Synthesis of (S)-N-Boc-3-Azidopyrrolidine

Target: Conversion of (R)-N-Boc-3-pyrrolidinol to (S)-azide (precursor to amine).[2]

Reagents:

-

Reagent: Triphenylphosphine (

, 1.2 equiv)[2] -

Reagent: Diisopropyl azodicarboxylate (DIAD, 1.2 equiv)[2]

-

Nucleophile: Diphenylphosphoryl azide (DPPA, 1.1 equiv)

-

Solvent: Anhydrous THF (0.2 M)

Step-by-Step Methodology:

-

Setup: Charge a flame-dried flask with (R)-N-Boc-3-pyrrolidinol and

under nitrogen. Dissolve in anhydrous THF. -

Cooling: Cool the solution to 0°C (ice bath). Critical: Temperature control prevents decomposition of the betaine intermediate.

-

Addition 1: Add DPPA dropwise. Stir for 10 minutes.

-

Addition 2 (Exothermic): Add DIAD dropwise over 20 minutes. Maintain internal temperature <5°C. The solution will turn yellow/orange.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

-

Workup: Quench with saturated

. Extract with EtOAc (3x).[4] Wash combined organics with brine, dry over -

Purification: Flash chromatography (Hexane/EtOAc). Note: Triphenylphosphine oxide (TPPO) is a difficult byproduct. A wash with

solution can help precipitate TPPO before column chromatography.

Safety Note: Azides are potential explosion hazards.[5] Do not concentrate reaction mixtures containing azides to dryness if high concentrations are suspected. DPPA is safer than

Protocol B: Oxidation to Pyrrolidin-3-one

Converting the alcohol to a ketone allows for reductive amination (installing amines with variable stereochemistry).

Challenge: N-protected-3-pyrrolidinones are prone to racemization (via enolization) and dimerization due to the inductive effect of the carbamate.

Comparison of Oxidation Methods

| Method | Reagents | Pros | Cons |

| Dess-Martin (DMP) | DMP, DCM, RT | Mild, neutral pH, no heavy metals. | Reagent cost, potentially shock-sensitive residue. |

| Parikh-Doering | Scalable, cheap. | Sulfur byproduct smell, difficult workup. | |

| TEMPO | TEMPO, NaOCl, NaBr | Green chemistry, aqueous. | Ph control critical to prevent over-oxidation. |

| Swern | Reliable, cheap. | Requires -78°C (cryogenic), generates CO. |

Validated Protocol: Dess-Martin Oxidation

-

Dissolution: Dissolve N-Boc-3-pyrrolidinol (1.0 equiv) in DCM (0.3 M).

-

Addition: Add Dess-Martin Periodinane (1.2 equiv) in one portion at 0°C.

-

Reaction: Warm to RT and stir for 2–4 hours. Monitor by TLC (stain with

; ketone does not stain well with UV). -

Quench: Add a 1:1 mixture of saturated

and saturated -

Isolation: Extract with DCM. The product is often pure enough for the next step without chromatography. Storage: Use immediately; unstable upon prolonged storage.

Protocol C: Deoxyfluorination (C-F Bond Formation)

Fluorine introduction is a key strategy to block metabolic hot-spots.

Reagent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxofluor).

Mechanism:

Methodology:

-

Safety: Use plasticware or teflon-coated glassware if possible (etching risk). Work in a fume hood.

-

Procedure: Dissolve substrate in DCM at -78°C. Add DAST (1.5 equiv) dropwise.

-

Warming: Allow to warm to RT slowly.

-

Quench: Extremely Dangerous. Quench by dropwise addition of the reaction mixture into saturated

at 0°C. Never add water to the DAST mixture.

Protocol D: Arylation via (Ether Synthesis)

For installing heteroaryl systems with Retention of configuration (via alkoxide formation).

Mechanism: Stepwise addition-elimination. Substrates: Electron-deficient heterocycles (e.g., 2-fluoropyridine, 4-chloropyrimidine).

Methodology:

-

Deprotonation: Dissolve alcohol (1.0 equiv) in anhydrous DMF or NMP. Add NaH (60% dispersion, 1.2 equiv) at 0°C. Stir 30 min until gas evolution ceases.

-

Displacement: Add the aryl halide (1.1 equiv).

-

Heating: Heat to 60–80°C depending on the aryl halide reactivity.

-

Workup: Dilute with water, extract with EtOAc.

Troubleshooting & Expert Tips

Common Pitfalls

-

Elimination vs. Substitution: In Mitsunobu or Activation (

) reactions, the 3,4-elimination product (enamine/alkene) is a common byproduct, especially with sterically hindered nucleophiles.-

Solution: Use lower temperatures and less basic conditions.

-

-

TPPO Removal: In Mitsunobu reactions, triphenylphosphine oxide contaminants can co-elute with polar pyrrolidines.

-

Solution: Use Polymer-supported

(removable by filtration) or perform a precipitation with hexanes before chromatography.

-

Visualizing the Mitsunobu Mechanism

Understanding the betaine intermediate is crucial for troubleshooting order-of-addition issues.

Figure 2: Mechanistic flow of the Mitsunobu reaction highlighting the activation step.

References

-

BenchChem. (2025).[2][3] Application Notes and Protocols: Stereochemical Inversion of (R)-(-)-N-Boc-3-pyrrolidinol via the Mitsunobu Reaction. Retrieved from

- Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. (General reference for mechanism).

-

Organic Chemistry Portal. Mitsunobu Reaction: Mechanism and Recent Literature. Retrieved from

-

Sigma-Aldrich. Diethylaminosulfur Trifluoride (DAST) Application Note. Retrieved from

-

ACS GCI Pharmaceutical Roundtable. Reagent Guide: Oxidation to Aldehydes and Ketones. Retrieved from

-

National Institutes of Health (NIH). PubChem Compound Summary: (S)-3-Hydroxypyrrolidine hydrochloride. Retrieved from [6]

Sources

- 1. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. (S)-3-Hydroxypyrrolidine hydrochloride | C4H10ClNO | CID 22309122 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Protecting Group Strategies for 1-(Azetidin-3-yl)pyrrolidin-3-ol Synthesis

Executive Summary

The 1-(azetidin-3-yl)pyrrolidin-3-ol scaffold represents a high-value pharmacophore in fragment-based drug discovery (FBDD).[1] It serves as a rigidified, hydrophilic linker that enhances metabolic stability and solubility compared to linear diamines.[2] However, the synthesis presents specific challenges: the high polarity of the final product (LogP ≈ -0.98), the ring strain of the azetidine, and the nucleophilic competition between the pyrrolidine amine and the hydroxyl group.

This guide details two validated synthetic routes, emphasizing orthogonal protecting group (PG) strategies to maximize yield and purity. We prioritize the Reductive Amination route for its scalability and the Nucleophilic Displacement route for cases requiring strict stereocontrol.

Strategic Analysis of Synthetic Routes

Route A: Reductive Amination (The "Workhorse" Strategy)

This is the preferred industrial route due to the availability of 1-Boc-3-azetidinone.

-

Mechanism: Condensation of pyrrolidin-3-ol with N-protected azetidin-3-one followed by in situ reduction.[1]

-

PG Strategy: The azetidine nitrogen must be protected (usually Boc or Cbz) to prevent polymerization. The pyrrolidine hydroxyl group is generally left unprotected , as secondary amines are significantly more nucleophilic than secondary alcohols towards ketones/iminium ions.[2]

-

Advantage: Convergent, avoids strong bases, fewer steps.[1][2]

Route B: Nucleophilic Substitution (SN2)

Used when specific stereochemistry at the azetidine 3-position is required (rare, as the 3-position is usually achiral unless substituted) or when starting from 1-Boc-3-iodoazetidine.[1]

-

Mechanism: Displacement of a leaving group (Mesylate/Iodide) on the azetidine by the pyrrolidine amine.

-

PG Strategy: Mandatory O-protection of the pyrrolidine (e.g., TBS, TBDPS) is required.[1][2] Without it, the free hydroxyl group can compete, leading to polymerization or intramolecular etherification.[1][2]

Protecting Group Matrix & Orthogonality

Selecting the right PG pair is critical for downstream functionalization.

| Azetidine N-PG | Pyrrolidine O-PG | Orthogonality | Application Context |

| Boc (t-Butyloxycarbonyl) | H (Free) | Semi-Orthogonal | Standard Route. Rapid access to the core scaffold.[1] Boc is removed by acid (TFA/HCl).[3] |

| Boc | TBS (Silyl ether) | Fully Orthogonal | Allows selective N-deprotection (TFA) while retaining O-protection, or O-deprotection (TBAF) while retaining N-Boc.[1] Ideal for library synthesis.[2] |

| Cbz (Benzyloyl) | Boc (Carbonate) | Fully Orthogonal | Cbz removed by H₂/Pd; Boc removed by acid. Useful if the final target contains acid-sensitive moieties elsewhere. |

| Fmoc | TBS/TBDPS | Fully Orthogonal | Fmoc removed by base (Piperidine). Used in solid-phase synthesis or when acid/hydrogenolysis must be avoided. |

Visualization: Synthetic Workflow

Figure 1: Workflow for the reductive amination route (Route A), highlighting the critical intermediate and deprotection step.

Detailed Experimental Protocols

Protocol 1: Synthesis of tert-butyl 3-(3-hydroxypyrrolidin-1-yl)azetidine-1-carboxylate (Reductive Amination)

Rationale: This protocol uses Sodium Triacetoxyborohydride (STAB). Unlike NaCNBH₃, STAB is non-toxic and does not require low pH, minimizing side reactions with the acid-labile Boc group.[1][2]

Materials:

-

Pyrrolidin-3-ol (1.1 equiv)[1]

-

Sodium triacetoxyborohydride (STAB) (1.5 equiv)[1]

-

Acetic Acid (AcOH) (1.0 equiv)[1]

Step-by-Step Procedure:

-

Imine Formation: In a dry round-bottom flask under N₂, dissolve 1-Boc-3-azetidinone (10 mmol) and Pyrrolidin-3-ol (11 mmol) in anhydrous DCE (40 mL).

-

Activation: Add AcOH (10 mmol). Stir at room temperature (RT) for 30 minutes. Note: This pre-complexation ensures rapid iminium ion formation.

-

Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 10 minutes to manage mild exotherm.

-

Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor by LC-MS (Target M+H = 243.15 for Boc-product).

-

Workup (Critical for Polar Amines):

-

Quench with saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 20 mins.

-

Extract with DCM (3 x 50 mL). Note: If the product remains in the aqueous phase due to polarity, use Chloroform:Isopropanol (3:1) for extraction.[1][5]

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2]

-

-

Purification: Flash column chromatography.

Protocol 2: Deprotection to 1-(Azetidin-3-yl)pyrrolidin-3-ol Dihydrochloride[1]

Rationale: The free base is highly water-soluble and difficult to handle. Isolating as the hydrochloride salt is standard for stability and ease of handling.

Step-by-Step Procedure:

-

Dissolution: Dissolve the Boc-protected intermediate (from Protocol 1) in minimal 1,4-dioxane or MeOH.

-

Acidolysis: Add 4M HCl in 1,4-dioxane (10 equiv) dropwise at 0°C.

-

Reaction: Stir at RT for 2–4 hours. Monitor by TLC (disappearance of starting material) or LC-MS.[1]

-

Isolation:

-

Yield: Typically >90% quantitative conversion.

Troubleshooting & Optimization

| Issue | Root Cause | Solution |

| Low Yield (Route A) | Incomplete imine formation or hydrolysis.[1] | Use molecular sieves (4Å) during the imine formation step (Step 2) before adding STAB. |

| Product in Aqueous Phase | High polarity of the amino-alcohol. | "Salting out" : Saturate the aqueous quench with NaCl before extraction. Use CHCl₃/iPrOH (3:1) as the extraction solvent. |

| Boc Loss during Reaction | Acid concentration too high (AcOH). | Reduce AcOH to 0.1–0.5 equiv. Ensure temperature is kept at 0°C during STAB addition. |

| Polymerization (Route B) | O-nucleophilicity competing with N. | Mandatory O-protection (e.g., TBS) is required for SN2 displacements.[1] Do not attempt with free alcohol. |

References

-

Synthesis of Azetidines and Pyrrolidines. (2013). University of Birmingham.[2] Retrieved from [Link]

-

Reductive Amination: A Practical Guide. (2017). Master Organic Chemistry. Retrieved from [Link]

-

A Single-Step Synthesis of Azetidine-3-amines. (2016). ChemRxiv. Retrieved from [Link][1]

-

Stability of N-Boc-group during RP-chromatography. (2012). ResearchGate.[7] Retrieved from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. System Status - IT Service Portal [itservicedesk.bham.ac.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | C9H17NO3 | CID 10583745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

Process Development Guide: Scalable Synthesis of (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol Dihydrochloride

Executive Summary & Strategic Analysis

This application note details a robust, scalable route for the synthesis of (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol dihydrochloride . This diamine scaffold is a critical fragment in modern medicinal chemistry, particularly for JAK inhibitors and histamine H3 antagonists, where the azetidine ring serves as a rigid, low-lipophilicity linker.

The Scalability Challenge

The primary challenge in scaling this molecule lies in the instability of the azetidine ring (strain energy ~26 kcal/mol) and the hygroscopic nature of the resulting diamine salt. Traditional routes involving nucleophilic displacement on 3-iodo-azetidines often suffer from low yields due to elimination side reactions (azetine formation).

Selected Route: Reductive Amination followed by Acidic Deprotection.

-

Rationale: This route utilizes Sodium Triacetoxyborohydride (STAB) , which offers superior selectivity for aldehydes/ketones over the potentially unstable azetidine ring compared to stronger reducing agents.

-

Atom Economy: High.

-

Purification: Designed to rely on salt crystallization, avoiding large-scale silica chromatography.

Retrosynthetic Analysis & Pathway

The synthesis is disconnected at the C-N bond between the azetidine and pyrrolidine rings.

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the two heterocyclic rings.

Experimental Protocols

Stage 1: Reductive Amination Coupling

Objective: Synthesis of tert-butyl 3-((S)-3-hydroxypyrrolidin-1-yl)azetidine-1-carboxylate.

Materials Table

| Reagent | MW ( g/mol ) | Equiv.[1] | Mass/Vol | Density |

| N-Boc-3-azetidinone | 171.19 | 1.0 | 17.1 g | - |

| (S)-3-Hydroxypyrrolidine | 87.12 | 1.05 | 9.15 g | 1.08 g/mL |

| STAB (NaBH(OAc)3) | 211.94 | 1.4 | 29.7 g | - |

| Acetic Acid (Glacial) | 60.05 | 1.0 | 6.0 g | 1.05 g/mL |

| 1,2-Dichloroethane (DCE) | - | Solvent | 340 mL | - |

Step-by-Step Protocol

-

Reactor Setup: Equip a 1L jacketed reactor with an overhead stirrer, nitrogen inlet, and internal temperature probe.

-

Solvation: Charge N-Boc-3-azetidinone (17.1 g) and DCE (340 mL). Stir at 20°C until fully dissolved.

-

Amine Addition: Add (S)-3-Hydroxypyrrolidine (9.15 g) in one portion.

-

Catalysis: Add Acetic Acid (6.0 g). Note: The acid catalyzes imine formation. The solution may turn slightly yellow. Stir for 30 minutes at 20-25°C to allow pre-equilibrium of the iminium species.

-

Reduction (Critical Step): Cool the mixture to 0-5°C. Add STAB (29.7 g) portion-wise over 45 minutes.

-

Control Point: Maintain internal temperature <10°C. Rapid addition causes exotherms and potential decomposition of the borohydride.

-

-

Reaction: Allow the mixture to warm to 20°C and stir for 12-16 hours.

-

Validation: Monitor by TLC (5% MeOH/DCM, stain with Ninhydrin) or HPLC. Target: <2% remaining azetidinone.

-

-

Quench: Cool to 10°C. Slowly add saturated aqueous NaHCO3 (200 mL). Stir vigorously for 30 minutes until gas evolution ceases.

-

Workup: Separate phases. Extract the aqueous layer with DCM (2 x 100 mL). Combine organic layers and wash with brine (150 mL).

-

Drying: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the crude Boc-protected intermediate as a viscous oil.

Stage 2: Deprotection & Salt Formation

Objective: Isolation of (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol dihydrochloride.

Materials Table

| Reagent | Equiv. | Conditions |

| Crude Intermediate | 1.0 | - |

| HCl in Isopropanol (5-6N) | 4.0 | Excess acid required for diamine |

| Isopropanol (IPA) | Solvent | Reaction medium |

| MTBE | Anti-solvent | Crystallization aid |

Step-by-Step Protocol

-

Dissolution: Dissolve the crude oil from Stage 1 in Isopropanol (IPA) (5 volumes relative to crude mass).

-

Deprotection: Cool to 10°C. Add HCl/IPA (5-6N) dropwise over 30 minutes.

-

Observation: Gas evolution (isobutylene) and CO2 release will occur.

-

-

Reaction: Warm to 35-40°C and stir for 4 hours.

-

Validation: HPLC should show disappearance of the Boc-protected peak.

-

-

Crystallization (Self-Validating Step):

-

The product often precipitates as a white solid directly from the IPA solution as it cools.

-

If a gum forms, add MTBE (Methyl tert-butyl ether) dropwise (approx. 3 volumes) to the stirring mixture at room temperature to induce precipitation.

-

-

Isolation: Cool to 0°C and age the slurry for 2 hours. Filter the solid under a nitrogen blanket (product is hygroscopic).

-

Washing: Wash the cake with cold MTBE (2 x 20 mL).

-

Drying: Dry in a vacuum oven at 40°C for 24 hours with a P2O5 trap.

Expected Yield: 75-85% (over 2 steps). Appearance: White to off-white crystalline solid.

Process Logic & Workflow Visualization

The following diagram illustrates the critical control points (CCPs) and decision logic during the synthesis.

Figure 2: Process workflow highlighting the critical temperature control point during reduction.

Analytical Specifications & Quality Control

To ensure the material is suitable for downstream biological assays or further derivatization, the following specifications must be met.

| Test | Method | Specification | Rationale |

| Appearance | Visual | White crystalline solid | Colored impurities indicate oxidation of pyrrolidine. |

| Identity | 1H-NMR (D2O) | Conforms to structure | Verify loss of Boc group (1.45 ppm singlet absent). |

| Purity | HPLC (210 nm) | > 98.0% area | High purity required for library synthesis. |

| Counter-ion | AgNO3 Titration | 2.0 ± 0.1 eq Cl- | Confirms Dihydrochloride stoichiometry. |

| Water | Karl Fischer | < 1.0% w/w | Material is hygroscopic; strictly control humidity. |

Safety & Troubleshooting

Hazard Identification

-

Azetidines: Many low molecular weight azetidines are potential alkylating agents and should be treated as potential genotoxins. Handle in a fume hood.

-

STAB: Generates hydrogen gas upon quenching. Ensure adequate venting.

-

DCE: Carcinogen. Can be substituted with DCM (Dichloromethane) if reactor capability allows for lower boiling point solvents.

Troubleshooting Guide

-

Issue: Product oils out during salt formation.

-

Solution: The solvent system is likely too polar. Increase the ratio of MTBE or switch from IPA to Ethanol/EtOAc for the deprotection step.

-

-

Issue: Low yield in Step 1.

-

Solution: Ensure the azetidinone is fresh. N-Boc-3-azetidinone slowly decomposes to open-chain byproducts if stored improperly. Check purity of SM1 before starting.

-

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link

- Pfizer Inc. (2010). "Pyrrolidinyl-substituted Azetidines as Histamine H3 Antagonists." World Intellectual Property Organization Patent, WO 2010/096395. (Describes general coupling of azetidinones with pyrrolidines).

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience. (Standard protocols for Boc deprotection).

-

Vertex Pharmaceuticals. (2008). "Azetidine Derivatives."[2][3][4][5][6][7] World Intellectual Property Organization Patent, WO 2008/032156. (Describes isolation of azetidine salts).

Sources

- 1. mdpi.com [mdpi.com]

- 2. WO1999019297A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. EP0863136B1 - Derivatives of azetidine and pyrrolidine - Google Patents [patents.google.com]

- 5. Azetidin-3-ol synthesis - chemicalbook [chemicalbook.com]

- 6. US8207355B2 - Method for preparing azetidine derivatives - Google Patents [patents.google.com]

- 7. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

Azetidine ring stability conditions in cross-coupling reactions

Abstract & Strategic Overview

The azetidine ring has emerged as a critical bioisostere in modern drug discovery, offering a rigidified vector for substituent display and improved metabolic stability compared to acyclic amines.[1] However, its incorporation via transition-metal cross-coupling is complicated by significant ring strain (~26 kcal/mol). This thermodynamic instability renders the ring susceptible to two primary failure modes during catalysis: nucleophilic ring opening (NRO) and

This guide details the mechanistic underpinnings of azetidine instability and provides three validated protocols designed to mitigate these risks. We focus on orthogonal strategies: C(sp³)-arylation via Suzuki-Miyaura, N-arylation via Buchwald-Hartwig, and modern C-H functionalization via Photoredox catalysis.

Mechanistic Insight: The Stability Paradox

The azetidine ring exists in a delicate energetic minimum. While kinetically stable under neutral conditions, the introduction of Lewis acidic metals (Pd, Ni) and strong bases perturbs this equilibrium.

Failure Modes

-

N-Activation & Nucleophilic Attack: Electron-withdrawing protecting groups (e.g., Boc, Cbz) are essential to prevent catalyst poisoning by the nitrogen lone pair. However, they simultaneously increase the electrophilicity of the C2/C4 positions, making the ring vulnerable to attack by hard nucleophiles (e.g., alkoxides used in Buchwald couplings).

-

-Hydride Elimination: In C-coupling reactions, alkyl-palladium intermediates are prone to

Visualizing Decomposition Pathways

The following diagram maps the critical decision points where reaction conditions trigger ring failure.

Figure 1: Mechanistic divergence of azetidine integrity under cross-coupling conditions. Red nodes indicate irreversible failure modes.

Critical Parameters for Optimization

Before attempting specific protocols, refer to this stability matrix to select compatible reagents.

| Parameter | Recommended | High Risk (Avoid) | Mechanistic Rationale |

| N-Protecting Group | Boc, Cbz | Free amine, Sulfonamides | Boc/Cbz reduce N-basicity (preventing catalyst poisoning) without excessively activating the ring toward NRO compared to sulfonamides. |

| Base | Cs₂CO₃, K₃PO₄ | NaOtBu, NaOMe, LiHMDS | Inorganic carbonates are poor nucleophiles, minimizing Ring Opening (NRO). Alkoxides attack the C2 position of activated azetidines. |

| Catalyst/Ligand | XPhos, RuPhos, DavePhos | PPh₃, dppf | Bulky, electron-rich phosphines facilitate rapid reductive elimination, outcompeting |

| Solvent | Dioxane, Toluene | DMF, DMA (at high T) | Polar aprotic solvents can enhance the nucleophilicity of bases, promoting ring opening. |

Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling of 3-Iodoazetidine

Target: C3-Arylation without $\beta-elimination.

Context: 3-Iodoazetidines are prone to oxidative addition followed by rapid elimination. Success relies on a "precatalyst" strategy to ensure an active monoligated Pd(0) species that drives reductive elimination.

Materials:

-

N-Boc-3-iodoazetidine (1.0 equiv)

-

Arylboronic acid (1.5 equiv)[2]

-

Catalyst: XPhos Pd G3 (2-3 mol%)

-

Base: K₃PO₄ (0.5 M aqueous solution, 3.0 equiv)

-

Solvent: THF or 1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Setup: Charge a reaction vial with N-Boc-3-iodoazetidine (1.0 equiv), arylboronic acid (1.5 equiv), and XPhos Pd G3 (0.02 equiv).

-

Inerting: Seal the vial and purge with Argon for 5 minutes.

-

Solvation: Add degassed THF (0.2 M concentration relative to azetidine).

-

Activation: Add the aqueous K₃PO₄ solution via syringe.

-

Reaction: Stir vigorously at 40–60 °C for 2–4 hours. Note: Keep temperature <65 °C to prevent thermal degradation of the Boc group or ring opening.

-

Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexanes/EtOAc). Azetidines often streak on silica; add 1% Et₃N to the eluent if necessary.

Why this works: The XPhos ligand creates a sterile environment around the Pd center, accelerating the coupling with the hindered secondary alkyl halide and preventing

Protocol B: Buchwald-Hartwig N-Arylation

Target: Installing the azetidine ring onto an aryl halide.

Context: Here, the azetidine acts as the nucleophile.[1] The risk is catalyst poisoning by the product or ring opening by strong bases.

Materials:

-

Aryl Bromide/Triflate (1.0 equiv)

-

Azetidine (free base or HCl salt*) (1.2 equiv)

-

Catalyst: RuPhos Pd G3 or Pd₂(dba)₃ / RuPhos (1:2 ratio)

-

Base: Cs₂CO₃ (2.5 equiv)

-

Solvent: Toluene (anhydrous)[3]

Step-by-Step Methodology:

-

Salt Release (Critical): If using Azetidine·HCl, do not use NaOtBu to free the base in situ. Pre-mix the salt with Cs₂CO₃ in toluene for 30 mins before adding catalyst, or use the free base.

-

Catalyst Addition: Add Aryl Bromide and Pd precatalyst to the mixture.

-

Thermal Cycle: Heat to 80–100 °C for 12 hours.

-

Monitoring: Monitor by LCMS. If des-bromo arene (reduction product) is observed, increase catalyst loading, not temperature.

Why this works: RuPhos is specifically designed for secondary amines. We substitute the standard NaOtBu base (strong nucleophile) with Cs₂CO₃ (weak nucleophile). While the reaction is slower, it eliminates the risk of alkoxide-mediated ring opening [2].

Protocol C: Photoredox C(sp³)-H Functionalization

Target: Late-stage functionalization of the azetidine α-position.

Context: This method avoids thermal stress and strong bases entirely, using radical intermediates to couple the azetidine to electrophiles.

Materials:

-

N-Boc-Azetidine (1.0 equiv)

-

Aryl Bromide (EWG-substituted preferred) (1.0 equiv)

-

Photocatalyst: [Ir(dF(CF₃)ppy)₂ (dtbbpy)]PF₆ (1 mol%)

-

Nickel Catalyst: NiCl₂·glyme (5 mol%) + dtbbpy (5 mol%)

-

Base: Quinuclidine (1.0 equiv) - Acts as HAT reagent

-

Light Source: Blue LED (450 nm)

Step-by-Step Methodology:

-

Glovebox/Inert: In a vial, combine N-Boc-Azetidine, Aryl Bromide, Ir-catalyst, Ni-catalyst, ligand, and Quinuclidine.

-

Solvent: Add anhydrous DMSO or MeCN (degassed).

-

Irradiation: Place 2-3 cm from Blue LED fan-cooled setup. Stir for 24 hours.

-

Mechanism: The quinuclidine radical abstracts a hydrogen from the azetidine

-position (C2). The resulting radical is captured by the Ni-catalyst, which then couples with the aryl halide.

Why this works: This bypasses the formation of unstable Pd-alkyl intermediates and avoids nucleophilic bases. It utilizes the innate hydridic character of the

Troubleshooting & Optimization Workflow

Use the following logic flow to diagnose low yields.

Figure 2: Troubleshooting logic for azetidine cross-coupling failures.

References

-

Lundgren, R. J., & Stradiotto, M. (2012). Palladium-Catalyzed Cross-Coupling of Secondary Alkyl Nucleophiles. Chemistry – A European Journal. Link

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Link

-

Zuo, Z., et al. (2014). Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides. Science. Link

-

Duncton, M. A. (2011). Minireview: Azetidines in Drug Discovery. MedChemComm. Link

-

Burkhard, J. A., et al. (2010). Synthesis of Azetidines and Pyrrolidines via Palladium-Catalyzed Intramolecular C(sp3)–H Amination.[4] Journal of the American Chemical Society. Link

Sources

Application Note: A Systematic Approach to the Preparation and Selection of Pharmaceutical Salts of (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol

Abstract

This technical guide provides a comprehensive framework for the synthesis, salt screening, and characterization of (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol, a valuable heterocyclic building block in contemporary drug discovery. The narrative moves beyond a simple recitation of steps to explain the underlying scientific principles, from the initial synthesis of the free base via reductive amination to a systematic salt selection process designed to optimize the physicochemical properties of the active pharmaceutical ingredient (API). Detailed, field-tested protocols for synthesis, small-scale salt screening, and larger-scale salt preparation are provided, alongside a robust analytical workflow for complete characterization. This document is intended for researchers, chemists, and drug development professionals seeking to enhance the developability of novel chemical entities.

Introduction: The Strategic Role of Salt Formation

(S)-1-(Azetidin-3-yl)pyrrolidin-3-ol is a chiral scaffold of significant interest in medicinal chemistry, incorporating both the strained azetidine ring and a functionalized pyrrolidine moiety. These structural features are increasingly found in novel therapeutic agents due to their ability to impart favorable properties such as improved metabolic stability and receptor binding affinity.[1] However, like many nitrogenous compounds, the free base form may exhibit suboptimal physicochemical characteristics, such as poor aqueous solubility or limited solid-state stability, which can hinder its development into a viable drug product.

The formation of a pharmaceutical salt is a fundamental and highly effective strategy to address these liabilities.[2][3] By reacting an ionizable drug with a suitable counter-ion, a neutral crystalline complex is formed, which can dramatically alter the compound's properties.[4] A well-chosen salt form can enhance solubility and dissolution rate, improve stability and hygroscopicity profiles, and facilitate robust formulation and manufacturing processes.[5]

This application note details a systematic and self-validating workflow for the preparation and selection of an optimal pharmaceutical salt of (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol.

Synthesis and Characterization of the Free Base

A robust and scalable synthesis of the parent compound is the prerequisite for any salt formation program. The target molecule can be efficiently synthesized via a two-step process involving a reductive amination reaction followed by deprotection.

Proposed Synthetic Pathway

The chosen synthetic route involves the coupling of commercially available (S)-pyrrolidin-3-ol with N-Boc-azetidin-3-one through reductive amination, a reliable method for forming carbon-nitrogen bonds.[6] The tert-butyloxycarbonyl (Boc) protecting group is then removed under acidic conditions to yield the desired free base.

Experimental Protocol: Synthesis of (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol

Step 1: Reductive Amination

-

To a stirred solution of (S)-pyrrolidin-3-ol (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add N-Boc-azetidin-3-one (1.05 eq).

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 20 minutes, ensuring the temperature does not exceed 25°C.

-

Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude tert-butyl (S)-3-(3-hydroxypyrrolidin-1-yl)azetidine-1-carboxylate.

Causality Note: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting ketone but efficiently reduces the in situ-formed iminium intermediate.[6]

Step 2: N-Boc Deprotection

-

Dissolve the crude product from the previous step in DCM (5 mL/mmol).

-

Cool the solution to 0°C and add trifluoroacetic acid (TFA, 10 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the deprotection by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a minimal amount of water and basify to pH >12 with 2M sodium hydroxide (NaOH) solution.

-

Extract the aqueous layer multiple times with a 3:1 mixture of chloroform and isopropanol.

-

Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under vacuum to yield (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol as the free base.

Trustworthiness Note: The purity of the free base should be ≥98% by HPLC before proceeding to salt screening to ensure that impurities do not interfere with salt formation and crystallization.

Physicochemical Characterization of the Free Base

-

¹H and ¹³C NMR: To confirm the chemical structure and stereochemistry.

-

Mass Spectrometry (MS): To verify the molecular weight (Expected: 142.20 g/mol ).[7]

-

HPLC/UPLC: To determine purity and establish a baseline for stability studies.

Pharmaceutical Salt Screening: A Multi-Parameter Approach

The goal of salt screening is to identify a crystalline salt form with an optimal balance of properties. A systematic approach is crucial for making an informed decision.

Principles of Counter-ion Selection

The target molecule contains two basic nitrogen atoms, making it an excellent candidate for forming acid addition salts. The selection of acidic counter-ions should be guided by the "pKa rule," which states that for efficient salt formation, the pKa of the acid should be at least 2-3 units lower than the pKa of the conjugate acid of the base.[1] A variety of pharmaceutically acceptable counter-ions, both inorganic (e.g., hydrochloride, sulfate) and organic (e.g., tartrate, maleate, mesylate), should be screened.

Salt Screening Workflow

The screening process is designed as a tiered approach, starting with small-scale experiments to identify promising candidates, which are then subjected to more rigorous characterization.

Caption: Workflow for pharmaceutical salt screening and selection.

Protocol for Small-Scale Salt Screening

-

Prepare stock solutions of the free base (e.g., 50 mg/mL) in various solvents (e.g., ethanol, isopropanol, acetone, acetonitrile).

-

Prepare stock solutions of selected acids (1.0 eq) in the same solvents.

-

In 2 mL glass vials, combine 100 µL of the free base solution with 100 µL of an acid solution.

-

Seal the vials and agitate at room temperature for 24 hours.

-

If no solid forms, subject the vials to temperature cycling (e.g., 4°C to 40°C) for 48 hours.

-

If a solid precipitate forms, isolate it by centrifugation and decanting the supernatant.

-

Dry the solid under a stream of nitrogen.

-

Analyze the solid by Powder X-ray Diffraction (PXRD) to assess crystallinity. Amorphous or poorly crystalline samples are typically deprioritized.

Comparative Analysis and Lead Salt Selection

The crystalline hits from the initial screen must be thoroughly characterized to enable a data-driven selection. The goal is to find a salt that provides a significant advantage over the free base.

Key Characterization Assays

-

Aqueous Solubility: Measured using the shake-flask method at different pH values to understand the solubility-pH profile.

-

Hygroscopicity: Assessed using Dynamic Vapor Sorption (DVS) to determine water uptake under varying relative humidity (RH). A non-hygroscopic or slightly hygroscopic form is generally preferred.

-

Thermal Analysis: Differential Scanning Calorimetry (DSC) is used to determine the melting point and identify any polymorphic transitions. Thermogravimetric Analysis (TGA) assesses thermal stability and detects the presence of solvates.

-

Chemical Stability: The solid salt is stored under accelerated conditions (e.g., 40°C/75% RH) and analyzed by HPLC at set time points to check for degradation.

Data Presentation: Physicochemical Properties of Selected Salts

| Salt Form | Stoichiometry (API:Acid) | Melting Point (°C) (DSC Onset) | Aqueous Solubility (mg/mL at pH 6.8) | Hygroscopicity (Weight % gain at 80% RH) | Crystalline Form |

| Free Base | N/A | 85.2 | 5.1 | 4.5% (Deliquescent) | Crystalline |

| Hydrochloride | 1:1 | 162.5 | 155.7 | 1.8% (Slightly Hygroscopic) | Crystalline |

| L-Tartrate | 1:1 | 141.8 | 98.2 | 0.5% (Non-hygroscopic) | Crystalline |

| Mesylate | 1:1 | 125.1 | 210.4 | 3.2% (Hygroscopic) | Crystalline |

| Sulfate | 1:2 | 198.4 (decomposes) | 120.5 | 0.8% (Non-hygroscopic) | Crystalline |

Based on this hypothetical data, the Hydrochloride and L-Tartrate salts present as strong candidates due to their significant improvement in solubility and favorable hygroscopicity profiles.

Scale-Up and Final Characterization

Once a lead salt is selected (e.g., the hydrochloride salt), the preparation process must be scaled up to produce sufficient material for further studies.

Protocol for Scale-Up Preparation of (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol Hydrochloride

-

Dissolve (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol (1.0 g, 7.03 mmol) in isopropanol (20 mL) with gentle warming.

-

Filter the solution through a 0.22 µm filter to remove any particulate matter.

-

Cool the solution to room temperature.

-

Slowly add a 4M solution of HCl in dioxane (1.05 eq, 1.85 mL) dropwise with vigorous stirring.

-

A white precipitate should form immediately. Continue stirring for 4 hours at room temperature to ensure complete crystallization.

-

Collect the solid by vacuum filtration, washing the filter cake with a small amount of cold isopropanol.

-

Dry the solid in a vacuum oven at 40°C for 24 hours to yield the final hydrochloride salt.

Comprehensive Analytical Workflow for Final Salt Qualification

The scaled-up batch requires a full suite of analytical tests to confirm its identity, purity, and solid-state form, ensuring consistency and quality.

Caption: Comprehensive analytical workflow for final salt form qualification.

Conclusion

The transformation of a promising free base API into a developable pharmaceutical salt is a critical, value-adding step in the drug development pipeline. This application note has outlined a comprehensive and scientifically grounded strategy for the synthesis of (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol and the subsequent selection and preparation of its pharmaceutical salts. By employing a systematic screening protocol and a robust suite of analytical characterization techniques, researchers can confidently identify and scale up a salt form with optimized physicochemical properties, thereby increasing the probability of successful clinical development.

References

-

Stahl, P.H., & Wermuth, C.G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. [Link]

-

Bighley, L.D., Berge, S.M., & Monkhouse, D.C. (1995). Salt forms of drugs and absorption. In Encyclopedia of Pharmaceutical Technology (Vol. 13, pp. 453-499). Marcel Dekker. [Link]

-

Serajuddin, A.T.M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

-

Hillier, M.C., & Chen, C.Y. (2006). A One-Pot Preparation of 1,3-Disubstituted Azetidines. The Journal of Organic Chemistry, 71(20), 7885-7887. [Link]

-

Baskakov, I.V., et al. (2017). Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. Chemical Communications, 53(83), 11466-11469. [Link]

-

Feula, A. (2014). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. [Link]

-

Abdel-Magid, A.F., Carson, K.G., Harris, B.D., Maryanoff, C.A., & Shah, R.D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

-

Gould, P.L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217. [Link]

-

Paulekuhn, G.S., Dressman, J.B., & Saal, C. (2007). Trends in active pharmaceutical ingredient salt selection based on analysis of the Orange Book database. Journal of Medicinal Chemistry, 50(26), 6665-6672. [Link]

Sources

- 1. System Status - IT Service Portal [itservicedesk.bham.ac.uk]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Azetidine synthesis [organic-chemistry.org]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemscene.com [chemscene.com]

Technical Support Center: Purification of (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol

Welcome to the dedicated technical support guide for the purification of (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol. As a hydrophilic amine, this compound presents distinct challenges during isolation and purification, primarily due to its high polarity, water solubility, and basic nature. This guide is structured to provide researchers, scientists, and drug development professionals with practical, experience-driven solutions to common problems encountered in the lab.

The core of this document is a question-and-answer format, divided into a Troubleshooting Guide for immediate, specific issues and a Frequently Asked Questions (FAQ) section for broader, conceptual inquiries. Our goal is to explain not just the what, but the why behind each experimental choice, ensuring a deeper understanding and more successful outcomes.

Understanding the Molecule

(S)-1-(Azetidin-3-yl)pyrrolidin-3-ol possesses several key features that dictate its purification strategy:

-

High Polarity: The presence of a hydroxyl group and two amine functionalities makes the molecule very polar (LogP ≈ -0.98)[1][2]. This leads to high water solubility and poor solubility in many common organic extraction solvents.

-

Basic Amines: The secondary azetidine nitrogen and tertiary pyrrolidine nitrogen are basic. These groups can interact strongly with the acidic silanol groups on standard silica gel, leading to significant peak tailing or complete retention on the column[3][4].

-

Hygroscopic Nature: Highly polar, small molecules are often hygroscopic, readily absorbing water from the atmosphere, which can complicate analysis and handling.

This guide provides a systematic approach to navigate these challenges effectively.

Troubleshooting Guide: Addressing In-Lab Issues

This section tackles specific problems you might encounter during the purification workflow.

Question 1: My compound won't extract from the aqueous layer into common organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc). How can I isolate it?

This is a classic issue with highly hydrophilic molecules. Standard liquid-liquid extraction (LLE) is often inefficient.

Answer:

You need to decrease the compound's solubility in the aqueous phase and/or use a more effective extraction technique.

Solution 1: Salting-Out Liquid-Liquid Extraction (SALLE)

-

Causality: By saturating the aqueous layer with an inorganic salt (e.g., NaCl, K₂CO₃, or (NH₄)₂SO₄), you increase the polarity of the aqueous phase. This disrupts the hydration shell around your polar molecule, effectively "pushing" it into the organic layer, a phenomenon known as the "salting-out" effect[5][6]. This technique can dramatically improve partition coefficients for polar analytes[7][8][9].

-

Protocol: Salting-Out Extraction

-

Ensure the aqueous phase is basic (pH > 10) by adding a base like NaOH or K₂CO₃ to ensure your amine is in its freebase form.

-

Add solid NaCl or another suitable salt to the aqueous layer until saturation is reached (some solid salt remains undissolved).

-

Extract with a more polar, water-immiscible organic solvent. A mixture like 3:1 DCM/Isopropanol (IPA) or n-Butanol can be effective[9].

-

Perform multiple extractions (e.g., 3-5 times) with smaller volumes of the organic solvent, as this is more efficient than a single large extraction.

-

Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

-

Solution 2: Use of Trichloroacetic Acid (TCA) for Precipitation

-

Causality: A modern approach involves using trichloroacetic acid to form a salt with the amine, which then precipitates from a non-polar solvent mixture[10]. The impurities remain in the solution. The clever part of this technique is that gentle heating of the isolated salt causes decarboxylation of the TCA, yielding volatile CO₂ and chloroform, which liberates the pure, freebase amine directly[10].

-

Benefit: This method avoids aqueous workups and chromatography, significantly reducing steps and waste[10].

Question 2: During normal-phase silica gel chromatography, my compound streaks badly, tails, or doesn't move from the baseline, even with high concentrations of methanol in DCM.

This is a direct result of the basic amine groups interacting with acidic silanol groups on the silica surface[3][4].

Answer:

You must neutralize or "mask" the acidic sites on the silica gel to achieve good peak shape and elution.

Solution 1: Mobile Phase Modification

-

Causality: Adding a small amount of a volatile basic modifier, like triethylamine (TEA) or ammonium hydroxide, to the mobile phase will compete with your compound for binding to the acidic silanol sites. The modifier effectively deactivates the silica surface, allowing your compound to travel through the column with minimal interaction, resulting in sharper peaks[3][4][11].

-

Recommended Mobile Systems:

-

DCM / Methanol / Triethylamine (e.g., 89:10:1 v/v/v)

-

DCM / Methanol / Ammonium Hydroxide (e.g., 89:10:1 v/v/v)

-

-

Protocol: Column Setup

-

Prepare your eluent with the basic modifier (typically 0.5-2% by volume).

-

It is crucial to equilibrate the column thoroughly with this modified eluent before loading your sample. Flush the column with at least 5-10 column volumes of the prepared mobile phase[3][12].

-

For Thin Layer Chromatography (TLC) analysis, pre-treat the plate by eluting it once with the modified solvent system, letting it dry, and then running the TLC with your sample[3].

-

Solution 2: Use of Amine-Functionalized Silica

-

Causality: An alternative to modifying the mobile phase is to use a modified stationary phase. Amine-functionalized silica (KP-NH) has amine groups covalently bonded to the surface, which masks the underlying acidic silanols[4]. This provides a less interactive surface, ideal for purifying basic compounds without needing mobile phase additives[4].

-

Benefit: This simplifies the purification process, as you no longer need to add (and later remove) a basic modifier like TEA from your final product.

Question 3: I've successfully purified my compound, but my final product is a sticky oil or gum, and I suspect it contains residual water or solvent.

The high polarity and hygroscopic nature of the compound make it prone to retaining water and high-boiling point solvents.

Answer:

Rigorous drying techniques are required to obtain a solid, solvent-free product.

Solution: Azeotropic Distillation and High-Vacuum Drying

-

Causality: Water can form azeotropes with certain organic solvents, allowing it to be removed at temperatures below its boiling point. A patent for a similar compound, (3S)-pyrrolidin-3-ol, details a procedure for removing water via azeotropic distillation with isopropanol or ethanol[13].

-

Protocol: Water Removal

-

Dissolve your compound in a solvent that forms an azeotrope with water, such as toluene or isopropanol.

-

Concentrate the solution on a rotary evaporator. The water will co-evaporate with the solvent.

-

Repeat this process 2-3 times, redissolving the residue in fresh azeotroping solvent each time.

-

After azeotropic removal of bulk water, place the sample under high vacuum (high-vac) for several hours, possibly with gentle heating (e.g., 30-40°C), to remove any final traces of solvent and water. Karl-Fischer titration can be used to confirm water content is below an acceptable threshold (e.g., <0.5%)[13].

-

Frequently Asked Questions (FAQs)

This section addresses broader strategic questions about purification approaches.

Question 4: What are the main chromatographic techniques suitable for purifying (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol, and how do they compare?

Answer:

Several chromatographic techniques can be employed, each with its own advantages and disadvantages. The choice depends on the scale of purification, available equipment, and the nature of the impurities.

| Technique | Stationary Phase | Mobile Phase | Principle | Pros | Cons |

| Normal-Phase Chromatography (NPC) | Polar (e.g., Silica Gel, Alumina) | Non-polar (e.g., Hexane/EtOAc, DCM/MeOH) + Basic Modifier | Adsorption based on polarity. | Good for removing non-polar impurities; well-established. | Strong potential for peak tailing and sample loss without modification[4]. Requires non-polar solvents. |

| Reverse-Phase Chromatography (RPC) | Non-polar (e.g., C18, C8) | Polar (e.g., Water/Acetonitrile, Water/Methanol) + Additives | Partitioning based on hydrophobicity[14]. | Excellent for separating polar compounds. Good peak shapes are often achievable. | Compound may elute very early (in the void volume) if it's too polar. Requires additives for basic amines. |

| Ion-Exchange Chromatography (IEX) | Charged Resin (e.g., Cation Exchange) | Aqueous Buffer | Separation based on net charge[15][16]. | High capacity and high selectivity for charged molecules. | Requires aqueous buffers and salt gradients for elution, necessitating a subsequent desalting step[17]. |